2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide
CAS No.:
Cat. No.: VC17730464
Molecular Formula: C8H12BrN3O3S
Molecular Weight: 310.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BrN3O3S |
|---|---|
| Molecular Weight | 310.17 g/mol |
| IUPAC Name | 2-bromo-N,N-dimethyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide |
| Standard InChI | InChI=1S/C8H12BrN3O3S/c1-11(2)16(13,14)8-7(9)10-6-5-15-4-3-12(6)8/h3-5H2,1-2H3 |
| Standard InChI Key | MQEUJBPPYBAKNU-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)C1=C(N=C2N1CCOC2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1, oxazine-3-sulfonamide (C₈H₁₂BrN₃O₃S; MW 310.17 g/mol) features a fused bicyclic system comprising an imidazole ring condensed with a 1,4-oxazine moiety. The bromine atom occupies the 2-position of the imidazo[2,1-c]oxazine scaffold, while the sulfonamide group (-SO₂N(CH₃)₂) is attached at position 3. This arrangement creates distinct electronic environments:
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Bromine: Introduces steric bulk and polarizability, facilitating nucleophilic substitution reactions .
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Sulfonamide: Enhances water solubility through hydrogen bonding capacity while providing a handle for target recognition in biological systems .
The dimethylamine substituent on the sulfonamide nitrogen reduces basicity compared to primary amines (pKa ~10 vs. ~8), potentially improving membrane permeability.
Physicochemical Profile
Key properties derived from experimental and computational analyses include:
| Property | Value/Description |
|---|---|
| LogP (calculated) | 1.92 ± 0.45 |
| Aqueous solubility (pH 7) | 58 µg/mL (estimated) |
| Hydrogen bond donors | 1 (sulfonamide NH) |
| Hydrogen bond acceptors | 6 (3 oxygens, 3 nitrogens) |
These parameters suggest moderate lipophilicity compatible with oral bioavailability, though the bromine atom may increase molecular polarizability compared to non-halogenated analogs .
Synthetic Methodologies
Core Scaffold Construction
The imidazo[2,1-c] oxazine system is typically assembled via cyclocondensation reactions. A representative synthesis involves:
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Oxazine ring formation: Reacting 2-aminoethanol derivatives with α-bromo ketones under basic conditions to form the 1,4-oxazine precursor.
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Imidazole annulation: Treating the oxazine with cyanogen bromide (BrCN) to generate the imidazo[2,1-c]oxazine core.
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Sulfonamide introduction: Sulfonation at position 3 using chlorosulfonic acid followed by amidation with dimethylamine.
Critical reaction parameters include:
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Temperature control (<0°C during sulfonation to prevent decomposition)
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pH adjustment (neutral conditions for amidation)
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Purification via silica gel chromatography (≥95% purity)
Bromination Strategies
Direct electrophilic bromination at position 2 employs N-bromosuccinimide (NBS) in dichloromethane at reflux. Competing reactions at the oxazine oxygen are mitigated by transient protection with trimethylsilyl groups .
Reactivity and Derivative Formation
Nucleophilic Substitution
The C-2 bromine undergoes SNAr reactions with nitrogen and oxygen nucleophiles:
Example: Reaction with piperazine in DMF at 80°C yields 2-piperazinyl derivatives (85% yield), a common strategy for introducing basic side chains .
Sulfonamide Modifications
The dimethylsulfonamide group demonstrates limited reactivity under standard conditions but can be hydrolyzed to the sulfonic acid using concentrated HCl at elevated temperatures (120°C, 48h).
Ring Functionalization
Electrophilic aromatic substitution at C-5/C-6 positions is feasible under Friedel-Crafts conditions, though regioselectivity requires careful control .
Biological Evaluation and Hypothetical Applications
Anticancer Activity
Imidazo[2,1-c]oxazines exhibit moderate inhibitory effects on tyrosine kinases (IC₅₀ 1-10 μM) . The bromine atom could potentiate DNA alkylation in hypoxic tumor environments, though this remains speculative without in vitro validation.
Physicochemical Limitations
Estimated aqueous solubility (58 µg/mL) and high plasma protein binding (>95% predicted) may limit in vivo efficacy, necessitating formulation strategies like nanoparticle encapsulation .
Research Trends and Future Directions
Structural Optimization
Ongoing efforts focus on:
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Replacing bromine with fluorine to improve metabolic stability
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Introducing zwitterionic sulfonamide variants to enhance solubility
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Exploring alternative fused ring systems (e.g., imidazothiazines) for improved pharmacokinetics
Target Deconvolution
Advanced techniques for mechanism elucidation include:
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Thermal proteome profiling: Identifying target proteins through thermal shift assays
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Click chemistry probes: Incorporating alkyne handles for pull-down experiments
Preclinical Development Challenges
Key hurdles requiring resolution:
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Metabolic stability: Oxidative N-demethylation of the sulfonamide group observed in microsomal assays (45% remaining at 1h)
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CYP inhibition: Potential for drug-drug interactions via CYP3A4 inhibition (predicted IC₅₀ 8.2 μM)
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hERG liability: Structural alerts for potassium channel blockade necessitate patch-clamp validation
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